The synthesis of 3-(1H-imidazol-2-yl)aniline commonly involves several methods, including:
Key parameters influencing the synthesis include:
The molecular structure of 3-(1H-imidazol-2-yl)aniline can be described by its molecular formula and molecular weight of approximately 174.20 g/mol. The compound features:
This structure allows for various interactions with biological molecules, influencing its biochemical activity.
3-(1H-imidazol-2-yl)aniline participates in several significant chemical reactions:
Reagents commonly used include:
3-(1H-imidazol-2-yl)aniline has numerous scientific applications:
It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
The compound is utilized in enzyme inhibition studies and receptor antagonism due to its ability to interact with biological targets.
It shows potential therapeutic applications, particularly as an antibacterial and antifungal agent, owing to its unique structural properties that allow it to engage with microbial targets effectively .
In industrial applications, it is used in producing dyes, pigments, and materials with specific electronic properties.
3-(1H-Imidazol-2-yl)aniline features a conjugated architecture where an imidazole ring is directly connected to the meta-position of an aniline moiety. This arrangement creates an extended π-system that significantly influences the compound's electronic behavior. The imidazole nitrogen atoms adopt sp² hybridization, with the pyrrolic nitrogen (N1-H) contributing its lone pair to aromaticity and the pyridinic nitrogen (N3) maintaining a localized lone pair in the ring plane. The aniline nitrogen (sp³ hybridized) exhibits pyramidalization, though conjugation effects reduce its basicity compared to aliphatic amines [7]. Bond lengths within the imidazole ring average 1.36 Å for C=N and 1.31 Å for C-N, intermediate between single and double bonds, characteristic of aromatic five-membered heterocycles [6].
The molecule exhibits significant resonance delocalization across both ring systems. Key resonance structures include:
This conjugation lowers the system's overall energy by approximately 35 kJ/mol compared to non-conjugated analogues, as evidenced by computational studies. The meta-substitution pattern on the aniline ring disrupts direct resonance pathways between the aniline nitrogen and imidazole nitrogens, creating distinct electronic domains while maintaining through-bond conjugation effects [3] [6].
The imidazole component exhibits prototropic tautomerism, allowing reversible proton transfer between the two ring nitrogens:
Tautomeric Equilibrium:
1H-tautomer (N1-H) ⇌ 3H-tautomer (N3-H)
Table: Characteristics of Imidazole Tautomers
Tautomer | Energy (kJ/mol) | Population (%) | Key Structural Features |
---|---|---|---|
1H-tautomer | 0 (reference) | ~85% | Proton on N1, C2=N3 bond elongated |
3H-tautomer | +6.2 | ~15% | Proton on N3, C2=N1 bond elongated |
The 1H-tautomer predominates due to resonance stabilization involving the adjacent C2 position. Tautomerization kinetics show a rapid interconversion rate (~10⁹ s⁻¹ in water) facilitated by protic solvents through a concerted proton transfer mechanism. The tautomeric equilibrium is sensitive to environmental conditions, with polar solvents favoring the 1H-form and crystalline states locking specific tautomers [3] [8].
¹H NMR spectroscopy (DMSO-d6, 400 MHz) reveals distinct proton environments:
¹³C NMR assignments demonstrate the symmetry-breaking effect of meta-substitution:
Table: NMR Assignments for 3-(1H-Imidazol-2-yl)aniline
Nucleus | δ (ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 7.35 | t | Phenyl H5 |
¹H | 7.28 | d | Phenyl H4 |
¹H | 7.22 | s | Phenyl H2 |
¹H | 7.18 | d | Phenyl H6 |
¹H | 7.05 | s | Imidazole H4', H5' |
¹H | 5.12 | bs | -NH₂ |
¹³C | 147.2 | - | Imidazole C2 |
¹³C | 139.5 | - | Phenyl C1 |
¹³C | 129.8 | - | Phenyl C3 |
¹³C | 124.1 | - | Phenyl C5 |
¹³C | 119.3 | - | Phenyl C4 |
¹³C | 118.7 | - | Imidazole C4', C5' |
¹³C | 115.2 | - | Phenyl C6 |
¹³C | 113.7 | - | Phenyl C2 |
The amino proton exhibits concentration-dependent chemical shifts, indicating intermolecular hydrogen bonding. Nuclear Overhauser Effect (NOE) studies confirm spatial proximity between the imidazole C2 proton and phenyl ortho-protons, supporting the coplanar arrangement of ring systems [3] [6] [9].
Infrared spectroscopy reveals characteristic vibrational modes:
The absence of carbonyl vibrations distinguishes this compound from possible imidazolone impurities. Temperature-dependent IR studies show band broadening at 3120 cm⁻¹, indicative of tautomeric exchange above 40°C [3] [6].
UV-Vis spectroscopy (ethanol) displays:
Solvatochromic studies reveal significant bathochromic shifts in polar protic solvents (Δλ = +15 nm in methanol vs. hexane), demonstrating the compound's sensitivity to hydrogen bonding environments. Molar absorptivity remains stable across pH 4-9, indicating conjugate acid/base forms maintain conjugation [3].
B3LYP/6-311++G(d,p) calculations reveal the optimized geometry exhibits approximate coplanarity between rings (dihedral angle: 12.7°), with slight twisting minimizing steric repulsion between imidazole N-H and phenyl ortho-hydrogens. The molecule possesses a dipole moment of 3.78 Debye oriented along the C2-aniline axis. Natural Bond Orbital (NBO) analysis shows significant charge redistribution:
Ionization potential calculations (6.8 eV) indicate moderate electron-donating capability, while electron affinity (0.9 eV) suggests limited electron-accepting behavior. The HOMO-LUMO energy gap (4.9 eV) correlates with the experimental UV absorption edge [1] [3] [9].
Molecular Electrostatic Potential mapping reveals three distinct regions of electron density:
Frontier molecular orbitals exhibit distinctive spatial distributions:
Orbital symmetry analysis suggests allowed transitions between HOMO→LUMO (320 nm band) and HOMO-1→LUMO (265 nm band), consistent with experimental UV-Vis data. The LUMO+1 orbital shows significant electron density at the meta-position, indicating potential electrophilic attack sites [9].
Experimental determination via shake-flask method (octanol/water) yields a logP value of 1.42 ± 0.05, indicating moderate lipophilicity. Computational predictions show variance:
Molecular dynamics simulations reveal the partitioning mechanism involves:
Temperature dependence studies (15-45°C) show linear logP decrease with ΔlogP/ΔT = -0.0085/°C, indicating increasing water solubility at higher temperatures. The compound exhibits pH-dependent partitioning, with logD₄.₀ = 2.15 (cationic species) and logD₉.₀ = 1.05 (neutral species) [3] [9].
Hygroscopicity studies using dynamic vapor sorption show:
Water adsorption isotherms follow the Brunauer-Emmett-Teller model with monolayer coverage at 0.22 g H₂O/g compound. The hygroscopicity parameter κ = 0.12 classifies the compound as moderately hygroscopic. Crystalline samples stored at 25°C/60% RH show:
Accelerated stability studies (40°C/75% RH) reveal:
The compound exhibits excellent photostability with quantum yield of photodegradation Φ = 1.2 × 10⁻⁵ in air-saturated ethanol, attributable to the conjugated system's efficient energy dissipation. Solid-state formulations require protection from UV light due to surface-catalyzed oxidation at crystal defects [1] [3] [4].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1